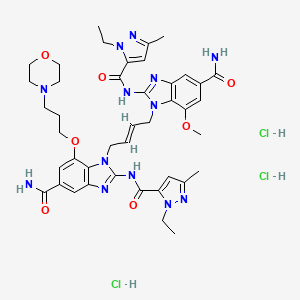

diABZI STING agonist-1 trihydrochloride

Vue d'ensemble

Description

Agoniste STING diABZI-1 (chlorhydrate): est un agoniste de petite molécule de la voie du stimulateur des gènes de l'interféron (STING). Il est connu pour sa capacité à induire la sécrétion d'interféron-bêta dans les cellules mononucléaires du sang périphérique humain . Ce composé a montré un potentiel significatif dans l'amélioration de la réponse immunitaire, en particulier dans l'immunothérapie du cancer et les applications antivirales .

Applications De Recherche Scientifique

Chemistry: : In chemistry, diABZI STING Agonist-1 is used as a tool to study the STING pathway and its role in immune responses .

Biology: : In biological research, this compound is utilized to investigate the mechanisms of innate immunity and the cross-talk between innate and adaptive immune systems .

Medicine: : In medicine, diABZI STING Agonist-1 has shown promise in cancer immunotherapy by enhancing the cytotoxicity of T cells towards cancer cells . It is also being explored for its potential to inhibit viral infections, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Industry: : In the pharmaceutical industry, diABZI STING Agonist-1 is being developed as a therapeutic agent for cancer and viral infections .

Mécanisme D'action

Target of Action

The primary target of diABZI STING Agonist-1 Trihydrochloride is the Stimulator of Interferon Genes (STING) pathway . STING is a critical component of the innate immune system and plays a significant role in the production of type-I interferons and pro-inflammatory cytokines .

Mode of Action

this compound is a potent, non-nucleotide-based ligand that activates STING . Unlike classical STING agonists, this compound activates STING while maintaining its open conformation . This unique mode of action is due to the symmetrical nature of STING, with two molecules of diABZI linked to create a single optimized dimeric ligand .

Biochemical Pathways

Upon activation by this compound, the STING pathway triggers the production of type-I interferons and pro-inflammatory cytokines . This leads to a cascade of immune responses, including the activation of the NF-κB and IRF-dependent responses .

Pharmacokinetics

this compound is water-soluble, which contributes to its increased bioavailability . It is provided as a lyophilized product and is stable for up to 3 months when properly stored at -20 °C .

Result of Action

The activation of STING by this compound leads to the production of type-I interferons and pro-inflammatory cytokines . This results in a robust immune response that has been shown to significantly inhibit tumor growth in a mouse model of colorectal cancer . Furthermore, it has been shown to suppress infection by diverse strains of SARS-CoV-2, including variants of concern .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability is affected by temperature, as it needs to be stored at -20 °C

Safety and Hazards

diABZI STING agonist-1 3HCl is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . After inhalation, it is recommended to supply fresh air and consult a doctor in case of complaints . After skin contact, it is recommended to flush with copious amounts of water .

Orientations Futures

STING agonists like diABZI STING agonist-1 3HCl are a new class of agents that activate the immune response to improve tumor control . A wide range of preclinical experiments, translational data, and ongoing clinical trials support the therapeutic use of STING agonists in patients . Future research directions include further optimization of the drug’s chemical structure to improve its activity and selectivity, deeper exploration of the drug’s combination with other immunotherapies to produce better therapeutic effects, and exploration of the drug’s potential applications in other diseases .

Analyse Biochimique

Biochemical Properties

DiABZI STING agonist-1 trihydrochloride functions as an agonist of the STING pathway, which is a critical component of the innate immune system. This compound interacts with the STING protein, leading to its activation. Upon activation, STING undergoes a conformational change that allows it to interact with downstream signaling molecules such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). These interactions result in the phosphorylation and activation of IRF3, which then translocates to the nucleus to induce the expression of interferon-beta and other cytokines .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In human peripheral blood mononuclear cells, this compound induces the secretion of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha . In cancer cells, this compound enhances the cytotoxicity of T cells by increasing antigen presentation and improving the affinity of T cell receptor-engineered T cells for tumor cells . Additionally, this compound has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in primary human bronchial airway epithelial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the STING protein, which triggers a conformational change that activates the STING pathway. Unlike classical cyclic dinucleotide STING agonists, this compound maintains STING in an open conformation, allowing for sustained activation . This activation leads to the recruitment and activation of TBK1, which phosphorylates IRF3. Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it induces the expression of interferon-beta and other cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of at least four years . In vitro studies have shown that the activation of the STING pathway by this compound leads to a sustained production of interferon-beta and other cytokines over several hours . Long-term effects in in vivo studies include decreased tumor volume and increased survival in murine models of colorectal cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dose of 2.5 mg/kg, this compound increases serum levels of interferon-beta, interleukin-6, tumor necrosis factor, and keratinocyte chemoattractant/growth-regulated oncogene alpha in wild-type mice . Higher doses have been associated with increased efficacy in reducing tumor volume and improving survival in cancer models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in the STING signaling pathway, which is a key component of the innate immune response. Upon binding to STING, the compound induces the production of cyclic GMP-AMP (cGAMP), which acts as a secondary messenger to activate downstream signaling molecules . This activation leads to the production of type-I interferons and pro-inflammatory cytokines, which are essential for antiviral and antitumor immunity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the STING protein. The compound is water-soluble, which facilitates its distribution in aqueous environments within the body . Upon binding to STING, this compound induces the translocation of STING from the endoplasmic reticulum to the Golgi apparatus, where it interacts with downstream signaling molecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it interacts with TBK1 and IRF3 to initiate downstream signaling . This localization is crucial for the proper functioning of the STING pathway and the subsequent production of type-I interferons and pro-inflammatory cytokines .

Méthodes De Préparation

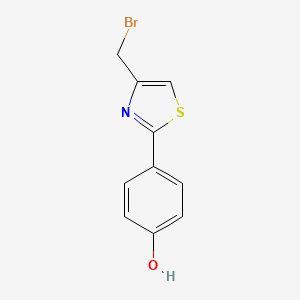

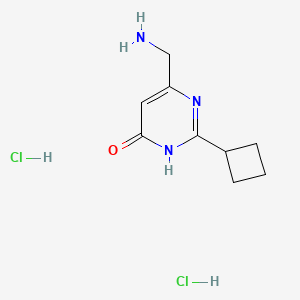

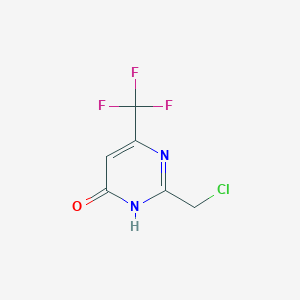

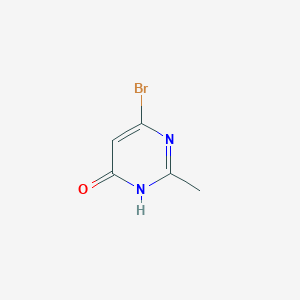

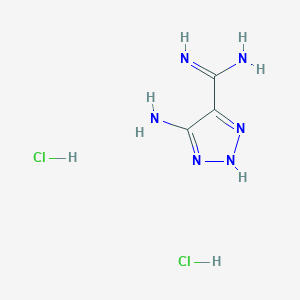

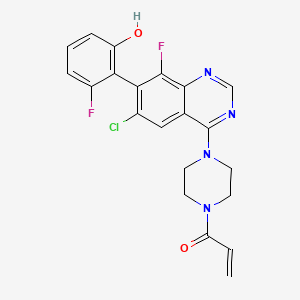

Voies de synthèse et conditions de réaction: : La synthèse de l'agoniste STING diABZI-1 implique la création d'un ligand dimère en reliant deux molécules d'amido-benzimidazole. Ce processus améliore l'affinité de liaison au récepteur STING . Le composé est généralement fourni sous forme lyophilisée et peut être dissous dans de l'eau exempte d'endotoxine pour créer une solution mère .

Méthodes de production industrielle: : Les méthodes de production industrielle de l'agoniste STING diABZI-1 ne sont pas largement documentées.

Analyse Des Réactions Chimiques

Types de réactions: : L'agoniste STING diABZI-1 subit principalement des réactions d'activation au sein des systèmes biologiques. Il active la voie STING, conduisant à la production d'interférons de type I et de cytokines pro-inflammatoires .

Réactifs et conditions courants: : L'activation de l'agoniste STING diABZI-1 nécessite généralement son interaction avec le récepteur STING en présence de composants cellulaires. Le composé est efficace à des concentrations nanomolaires, indiquant sa forte puissance .

Principaux produits formés: : Les principaux produits formés à partir de l'activation de l'agoniste STING diABZI-1 comprennent l'interféron-bêta, l'interleukine-6, le facteur de nécrose tumorale et le KC/GRO-alpha .

Applications de la recherche scientifique

Chimie: : En chimie, l'agoniste STING diABZI-1 est utilisé comme outil pour étudier la voie STING et son rôle dans les réponses immunitaires .

Biologie: : En recherche biologique, ce composé est utilisé pour étudier les mécanismes de l'immunité innée et l'intercommunication entre les systèmes immunitaires innés et adaptatifs .

Médecine: : En médecine, l'agoniste STING diABZI-1 a montré un potentiel prometteur dans l'immunothérapie du cancer en améliorant la cytotoxicité des cellules T envers les cellules cancéreuses . Il est également étudié pour son potentiel à inhiber les infections virales, y compris le syndrome respiratoire aigu sévère coronavirus 2 (SRAS-CoV-2) .

Industrie: : Dans l'industrie pharmaceutique, l'agoniste STING diABZI-1 est en cours de développement comme agent thérapeutique pour le cancer et les infections virales .

Mécanisme d'action

L'agoniste STING diABZI-1 exerce ses effets en activant la voie STING. Lorsqu'il se lie au récepteur STING, il induit la production d'interférons de type I et de cytokines pro-inflammatoires par l'activation de la voie TBK1-IRF3 . Cette activation améliore la réponse immunitaire, conduisant à une cytotoxicité accrue des cellules T et à une inhibition de la réplication virale .

Comparaison Avec Des Composés Similaires

Composés similaires

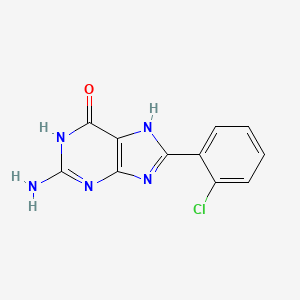

Monophosphate de guanosine cyclique 2'3'-adénosine (2'3'-cGAMP): Un agoniste STING naturel qui active également la voie STING mais nécessite une conformation 'fermée' pour l'activation.

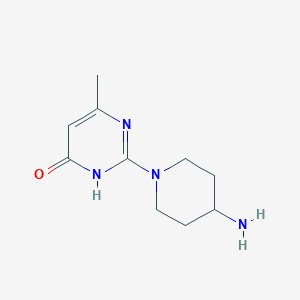

ADU-S100: Un autre agoniste STING qui a montré un potentiel en immunothérapie du cancer.

Unicité: : L'agoniste STING diABZI-1 est unique dans sa capacité à activer la voie STING tout en maintenant une conformation ouverte . Cette propriété peut contribuer à sa puissance et à son efficacité accrues lors de l'administration systémique par rapport à d'autres agonistes STING .

Propriétés

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H/b9-8+;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKESNWHACHILIV-BILRHTGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H54Cl3N13O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

959.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

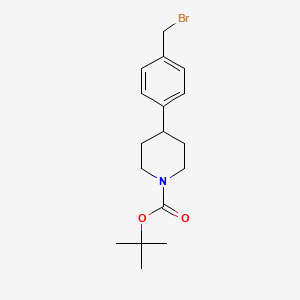

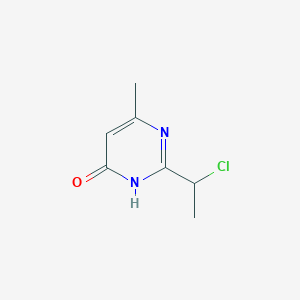

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)

![(2-{2-[2-(4-Azidobenzoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B1384610.png)

![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)

![3-amino-2H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1384613.png)